(Azidomethyl)cyclopropane
Overview
Description
“(Azidomethyl)cyclopropane” is a chemical compound with the molecular formula C4H7N3 . It is a type of cyclopropane, which is a cycloalkane molecule with a ring of three carbon atoms .
Molecular Structure Analysis
Cyclopropane, the base structure of “(Azidomethyl)cyclopropane”, is planar and has the shape of an equilateral triangle . This means it has only one conformation and hence there is no conformational analysis .Chemical Reactions Analysis
Cyclopropenes, a class of compounds related to cyclopropanes, show a diverse range of reactivities . They can undergo reactions through vinylmetal carbenes, metal complex insertion, addition reactions with 1,3-dipole, radical reactions, and reactions of highly reactive in situ generated cyclopropenes .Physical And Chemical Properties Analysis
Cyclopropane, the base structure of “(Azidomethyl)cyclopropane”, has a boiling point of 240. ± 3. K and a fusion point of 146. ± 3. K . It is also known to be a flammable liquid and vapor .Scientific Research Applications
Organic Synthesis
(Azidomethyl)cyclopropane is a valuable building block in organic synthesis due to its strained three-membered ring structure, which imparts unique reactivity patterns. It is particularly useful in the synthesis of cyclopropane-containing natural products, where it can introduce functionalized cyclopropanes into complex molecules . The azide group in (Azidomethyl)cyclopropane can undergo a variety of reactions, including cycloadditions, to form heterocycles and other cyclic structures .
Medicinal Chemistry
In medicinal chemistry, (Azidomethyl)cyclopropane derivatives are explored for their potential as bioisosteres, which can improve the pharmacokinetic and pharmacodynamic properties of drug candidates . The cyclopropane moiety is known to enhance metabolic stability and potency, making it a strategic component in drug design .
Materials Science
The azide functionality of (Azidomethyl)cyclopropane finds applications in materials science, particularly in polymer crosslinking. The release of nitrogen upon thermal activation or photolysis of azides leads to highly reactive nitrenes, which are efficient in altering the physical properties of polymers. This process is utilized in the development of polymer-based devices like organic solar cells and light-emitting diodes .
Natural Product Synthesis
(Azidomethyl)cyclopropane is instrumental in the construction of natural product analogs. Its incorporation into natural product frameworks allows for the rapid generation of molecular complexity and diversity. The cyclopropane ring serves as a versatile synthon for the formation of four- to seven-membered carbocycles and heterocycles .
Catalysis
Cyclopropane derivatives, including (Azidomethyl)cyclopropane, are key substrates in catalytic cycloaddition reactions. They are used in asymmetric synthesis, C–H bond activation, and photoredox catalysis, contributing to the efficient construction of cyclic and polycyclic structures with good regio- and stereoselectivity .
Chemical Biology
In chemical biology, cyclopropane derivatives are recognized for their diverse biological activities. (Azidomethyl)cyclopropane can be used to study enzyme inhibition, signaling pathways, and receptor-ligand interactions due to its structural similarity to certain amino acids and its ability to modulate conformational dynamics in biological molecules .
Safety And Hazards
Future Directions
Cyclopropenes have attracted the attention of organic chemists for decades due to their diverse range of reactivities . Future research may focus on the developments of cyclopropenes, including reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .
properties
IUPAC Name |
azidomethylcyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c5-7-6-3-4-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNMTEIMBREFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Azidomethyl)cyclopropane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying (azidomethyl)cyclopropane in the context of palladium complexes?
A1: (Azidomethyl)cyclopropane, specifically its derivative 2-(azidomethyl)cyclopropane-1,1-dicarboxylic acid (azmcpda), is of interest as a ligand in palladium complexes due to the potential biological activities of such complexes []. Palladium complexes have shown promise in various areas, including antitumor, antiviral, and antimicrobial applications []. By studying how azmcpda coordinates with palladium, researchers aim to gain a deeper understanding of the properties and potential applications of these complexes.
Q2: How was the structure of the synthesized palladium-(azidomethyl)cyclopropane complex confirmed?
A2: Researchers confirmed the structure of the synthesized complex, identified as Na[Pd(dien)(azmcpda)].H2O, using a combination of spectroscopic techniques and elemental analysis []. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provided information about the bonding and arrangement of atoms within the complex. These spectral data, along with elemental analysis results, confirmed the successful coordination of the azmcpda ligand to the palladium ion through the carboxylate oxygen atoms [].
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